Cyclohexyl cyanoacetate
Overview
Description
Cyclohexyl cyanoacetate is an organic compound with the chemical formula C9H13NO2. It is a colorless to pale yellow liquid with low volatility. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Cyclohexyl cyanoacetate, also known as cyclohexyl 2-cyanoacetate, is a chemical compound with the formula C9H13NO2 It’s known that cyanoacetic acid hydrazide, a related compound, can act as an ambident nucleophile, that is, as both an n- and c-nucleophile . This suggests that this compound may have similar reactivity and could interact with a variety of biological targets.
Mode of Action
It’s known that cyanoacetic acid hydrazide, a related compound, can react with various reactants at five possible sites . Nucleophiles can attack the carbon atom of the carbonyl group and the carbon atom of the nitrile function . This suggests that this compound may interact with its targets in a similar manner, leading to various chemical reactions.
Biochemical Pathways
Cyanoacetic acid hydrazide, a related compound, is known to be used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . This suggests that this compound may also be involved in the synthesis of various heterocyclic compounds, affecting the associated biochemical pathways.
Result of Action
It’s known that cyanoacetic acid hydrazide, a related compound, is used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . This suggests that this compound may have similar effects, contributing to the synthesis of various biologically active compounds.
Action Environment
It’s known that the reaction of cyanoacetic acid hydrazide with various reactants can result in unique properties . This suggests that the action of this compound may also be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
Cyclohexyl cyanoacetate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It acts as a precursor in reactions leading to the formation of various heterocycles, such as thiadiazoles, oxadiazoles, and fused heterocycles . The compound interacts with enzymes and proteins involved in these synthetic pathways, facilitating the formation of complex molecular structures. For instance, this compound can undergo cyclocondensation reactions, where it interacts with nucleophiles and electrophiles to form polyfunctional heterocyclic compounds . These interactions are crucial for the synthesis of biologically active molecules and pharmaceuticals.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enzymes and proteins involved in these processes allows it to modulate cellular functions. For example, this compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns . These effects can result in alterations in cell growth, differentiation, and apoptosis, making this compound a valuable tool in biochemical research and drug development.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, altering their activity and function. For instance, this compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . It can also participate in binding interactions with nucleophiles and electrophiles, leading to the formation of intermediate compounds that drive the synthesis of heterocycles
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, the compound can induce toxic effects, including cellular damage and apoptosis . These dosage effects are important for understanding the compound’s therapeutic potential and safety profile in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into biologically active compounds. The compound can undergo enzymatic reactions, such as hydrolysis and oxidation, leading to the formation of intermediate metabolites . These metabolic pathways are essential for understanding the compound’s bioavailability and pharmacokinetics in biological systems. Additionally, this compound can influence metabolic flux and metabolite levels, contributing to its overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation . These transport and distribution properties are important for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes. For example, this compound’s localization to the nucleus can influence gene expression, while its presence in the mitochondria can affect cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl cyanoacetate can be synthesized through the reaction of cyclohexanone with cyanoacetic acid ester in the presence of a base catalyst. The reaction typically involves the following steps:
Formation of Enolate: Cyclohexanone is treated with a base (e.g., sodium ethoxide) to form the enolate ion.
Nucleophilic Addition: The enolate ion reacts with cyanoacetic acid ester to form the desired product, this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl cyanoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: this compound derivatives with additional functional groups.
Reduction: this compound alcohols or amines.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Cyclohexyl cyanoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- Ethyl cyanoacetate
- Methyl cyanoacetate
- Benzyl cyanoacetate
- Isopropyl cyanoacetate
Comparison: Cyclohexyl cyanoacetate is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to other cyanoacetate esters. This uniqueness makes it suitable for specific synthetic applications where other cyanoacetate esters may not be as effective .
Properties
IUPAC Name |
cyclohexyl 2-cyanoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESQLMJPTKPRSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200657 | |
Record name | Cyclohexyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52688-11-6 | |
Record name | Cyclohexyl 2-cyanoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52688-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl cyanoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052688116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52688-11-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyl cyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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